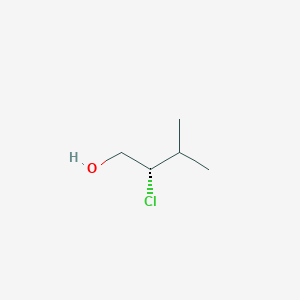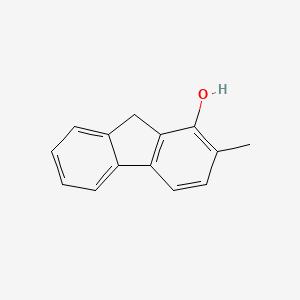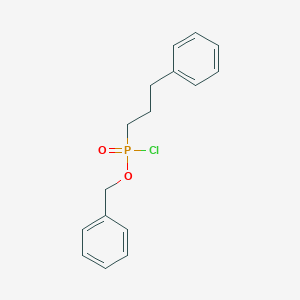![molecular formula C11H9ClN4 B14410735 [4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide CAS No. 81865-11-4](/img/structure/B14410735.png)
[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide is a chemical compound with a complex structure that includes a phenyl ring substituted with a chloroethyl group and a carbonohydrazonoyl dicyanide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(2-chloroethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of [4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
[4-(2-Bromoethyl)phenyl]carbonohydrazonoyl dicyanide: Similar structure with a bromoethyl group instead of chloroethyl.
[4-(2-Fluoroethyl)phenyl]carbonohydrazonoyl dicyanide: Contains a fluoroethyl group, offering different reactivity and properties.
[4-(2-Iodoethyl)phenyl]carbonohydrazonoyl dicyanide: Features an iodoethyl group, which can influence its chemical behavior.
Uniqueness
The uniqueness of [4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide lies in its specific chloroethyl substitution, which imparts distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for targeted applications in research and industry.
特性
CAS番号 |
81865-11-4 |
|---|---|
分子式 |
C11H9ClN4 |
分子量 |
232.67 g/mol |
IUPAC名 |
2-[[4-(2-chloroethyl)phenyl]hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C11H9ClN4/c12-6-5-9-1-3-10(4-2-9)15-16-11(7-13)8-14/h1-4,15H,5-6H2 |
InChIキー |
HAWPIJHYIUAXAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCl)NN=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


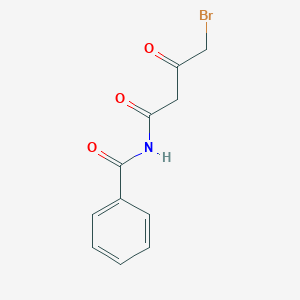
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)

![1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410683.png)




![2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14410706.png)
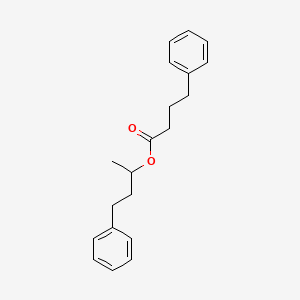
![5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14410720.png)
